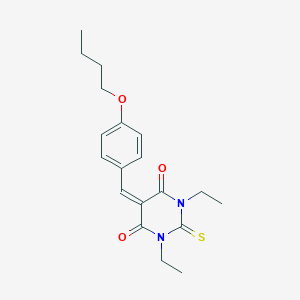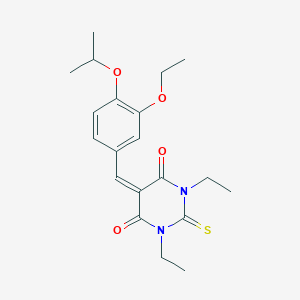![molecular formula C27H20Cl2O4 B328337 2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE](/img/structure/B328337.png)
2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE is a complex organic compound characterized by its unique structure, which includes an indene-dione core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indene-Dione Core: This can be achieved through a series of condensation reactions involving suitable aldehydes and ketones.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl halides in the presence of a base.
Attachment of the 2,4-Dichlorobenzyl Group: This step involves the reaction of the intermediate with 2,4-dichlorobenzyl chloride in the presence of a suitable base.
Methoxylation: The methoxy group is introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of 2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and interfering with replication and transcription processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-Allyl-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde
- 2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-(2-{3-Allyl-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}hydrazino)-N-(3,4-dimethylphenyl)-3-oxopropanamide
Uniqueness
2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H20Cl2O4 |
|---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
2-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxy-5-prop-2-enylphenyl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C27H20Cl2O4/c1-3-6-17-11-16(12-22-25(30)20-7-4-5-8-21(20)26(22)31)13-24(32-2)27(17)33-15-18-9-10-19(28)14-23(18)29/h3-5,7-14H,1,6,15H2,2H3 |
InChI Key |
CJOITLKCKZYUDM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)CC=C)C=C3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)CC=C)C=C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({4-[(E)-(1-benzyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-2-chloro-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B328256.png)
![(5E)-3-benzyl-5-[2-fluoro-4-(piperidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B328257.png)
![3-benzyl-5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B328258.png)
![(5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-1-[4-(propan-2-yl)phenyl]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B328261.png)
![(5E)-5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-1-[4-(propan-2-yl)phenyl]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B328263.png)


![2-{(2E)-1-methyl-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B328270.png)
![2-[(2E)-2-(4-fluorobenzylidene)-1-methylhydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B328271.png)
![2-[(2E)-1-methyl-2-(pyridin-3-ylmethylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B328273.png)
![4-{[5-(4-Acetylphenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B328274.png)
![(4Z)-5-hydroxy-4-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B328275.png)
![(4E)-4-[[2-(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinyl]methylidene]-2-ethoxycyclohexa-2,5-dien-1-one](/img/structure/B328276.png)
![4-[3-Nitro-4-(4-morpholinyl)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B328277.png)
